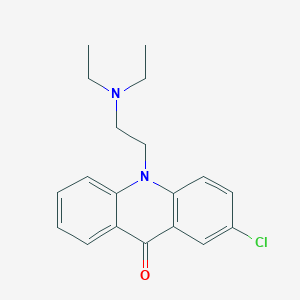

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22/h5-10,13H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBZPKQLQNGHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575681 | |

| Record name | 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97716-04-6 | |

| Record name | 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of acridin-9(10H)-one followed by the introduction of the diethylaminoethyl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acridinone core to acridine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, while the acridine core can intercalate with DNA, leading to potential applications in cancer therapy. The chloro group may also participate in covalent bonding with target proteins, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acridinone derivatives vary significantly in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Structural Analogs

Physicochemical Properties

- Melting Points: Hydroxyethyl derivatives (e.g., 10-(2-hydroxyethyl)acridin-9(10H)-one) exhibit higher melting points due to hydrogen bonding . Chloro-substituted analogs (e.g., 7-Chloro-1,3-diphenylacridin-9(10H)-one) show elevated melting points (275–320°C) compared to non-halogenated variants, attributed to halogen-mediated crystal packing .

- Solubility: Diethylaminoethyl and dimethylaminopropyl groups enhance solubility in organic solvents, whereas hydroxyethyl or carboxylate derivatives favor aqueous media . 2-Chloro substitution may reduce water solubility compared to unsubstituted acridinones .

Spectral Data

- NMR/IR: Chloro substituents deshield aromatic protons, shifting ¹H-NMR signals downfield (e.g., δ 7.96 ppm for 3d ). Diethylaminoethyl groups show characteristic triplet signals for ethyl protons (~δ 1.0–1.5 ppm) and amine-related peaks in IR (~3300 cm⁻¹) .

Key Research Findings

- Substituent Position Matters : Chloro at position 2 (vs. 7) alters electronic distribution, affecting fluorescence quantum yield .

- Interactions Dictate Properties : Hydroxyethyl groups enhance intermolecular hydrogen bonding, while tertiary amines favor hydrophobic interactions .

- Biological Relevance: Acridinones with aminoalkyl chains show improved cellular uptake, making them candidates for drug delivery .

Biological Activity

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one, with the CAS number 97716-04-6, is a synthetic compound belonging to the acridine family. Its structure includes a chloro group, an acridine core, and a diethylaminoethyl side chain, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanism of action.

- Molecular Formula : C19H21ClN2O

- Molecular Weight : 328.84 g/mol

- IUPAC Name : 2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one

- SMILES : CCN(CC)CCN1c2ccccc2C(=O)c3cc(Cl)ccc13

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various molecular targets within cells. The diethylaminoethyl side chain enhances membrane permeability, facilitating cellular uptake. The chloro group may engage in covalent interactions with proteins, modulating their function and contributing to the compound's therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various strains of Plasmodium falciparum, the causative agent of malaria. The compound showed significant in vitro potency with IC50 values indicating effective inhibition of parasite growth:

| Compound | IC50 (nM) vs. P. falciparum |

|---|---|

| This compound | 44.8 ± 5.2 |

| Chloroquine | 8.4 ± 1.9 |

| Quinine | 19.4 ± 1.1 |

This data suggests that while it is less potent than chloroquine, it still presents a viable alternative for further development in antimalarial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in the context of photodynamic therapy (PDT). In vitro studies have shown that acridine derivatives can induce apoptosis in cancer cells by generating reactive oxygen species upon light activation. The specific activity of this compound against cancer cell lines such as MCF-7 has been documented, demonstrating a significant reduction in cell viability under specific conditions.

Case Studies

- In Vivo Efficacy Against Malaria : In murine models, the compound demonstrated a dose-dependent reduction in parasitemia levels when administered orally. A study reported a decrease in P. berghei parasitemia by up to 95% at doses of 100 mg/kg/day over three days .

- Safety Profile : Toxicological assessments indicated no significant toxicity or adverse effects on general animal well-being during high-dose testing, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways starting from acridinone precursors. For example, acridinone derivatives are functionalized via nucleophilic substitution or condensation reactions. In one approach, 2-acetylacridin-9(10H)-one reacts with aryl aldehydes under basic conditions (e.g., KOH in ethanol) to form chalcone intermediates, which are further modified with reagents like isoniazid under microwave irradiation to yield pyrazole-fused derivatives . Optimization may involve adjusting solvent systems (e.g., DMF vs. glacial acetic acid), catalyst loading (e.g., Cu powder for cyclization), or microwave parameters to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction progress (e.g., shifts in aromatic protons or diethylamino groups) .

- X-ray crystallography : Resolves structural ambiguities by revealing supramolecular interactions (e.g., π-stacking, hydrogen bonding) and molecular packing .

- FT-IR : Identifies functional groups like carbonyl (C=O) stretches (~1650 cm⁻¹) and amine vibrations .

Q. How do substituents on the acridinone core influence physicochemical properties such as solubility and melting point?

Substituents like hydroxyl or chloro groups significantly alter intermolecular interactions. For instance, 10-(2-hydroxyethyl)acridin-9(10H)-one exhibits stronger hydrogen bonding and higher melting points compared to its chloroethyl analog due to O–H···O interactions, as shown in crystallographic studies . The diethylamino group in the target compound may enhance solubility in polar aprotic solvents via dipole interactions.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reaction mechanisms for acridinone derivative synthesis?

Density functional theory (DFT) calculations can model transition states and intermediates, such as the formation of chalcone intermediates from aryl aldehydes. These studies help identify rate-limiting steps (e.g., enolate formation under basic conditions) and predict regioselectivity in substitution reactions . Comparative analysis of calculated vs. experimental NMR shifts can validate proposed structures .

Q. What strategies address conflicting spectral data in structural elucidation of acridinone derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- Single-crystal X-ray diffraction : Provides unambiguous proof of molecular geometry, as demonstrated for related acridinone derivatives .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns conflict with expected data.

Q. How do supramolecular interactions affect the biological activity of this compound?

Crystallographic studies show that π-stacking and hydrogen bonding influence molecular packing, which may correlate with bioavailability or target binding. For example, the diethylaminoethyl side chain could enhance membrane permeability, while chloro substituents may stabilize interactions with hydrophobic enzyme pockets . Computational docking studies can model these interactions against proposed biological targets (e.g., bacterial enzymes in antibacterial assays) .

Q. What experimental designs mitigate challenges in scaling up acridinone derivative synthesis?

- Flow chemistry : Reduces side reactions in exothermic steps (e.g., Claisen-Schmidt condensations).

- Design of experiments (DoE) : Optimizes variables like temperature, solvent ratios, and catalyst loading for reproducibility .

- Green chemistry principles : Replaces toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield.

Methodological Insights

- Synthetic Challenges : Microwave-assisted synthesis improves reaction efficiency but requires precise control of irradiation power to prevent decomposition .

- Crystallization Tips : Slow evaporation from DMSO/water mixtures promotes high-quality single crystals for X-ray analysis .

- Data Interpretation : Always cross-validate computational predictions (e.g., DFT-derived bond lengths) with experimental crystallographic data to avoid overreliance on theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.